
NSC 617145
Overview
Description
NSC 617145 is a selective inhibitor of the Werner syndrome helicase (WRN), a RecQ-family helicase critical for resolving DNA replication stress and repairing double-strand breaks (DSBs) via homologous recombination repair (HRR) and non-homologous end joining (NHEJ) pathways . With an IC50 of 230 nM for WRN helicase inhibition, this compound demonstrates superior potency compared to earlier inhibitors like NSC 19630 . Its mechanism involves concentration-dependent suppression of WRN's ATPase activity, leading to proteasomal degradation of WRN via ubiquitination and subsequent accumulation of unresolved DNA damage .
In preclinical studies, this compound induced γ-H2AX and 53BP1 foci (markers of DSBs) and inhibited proliferation in HeLa, U2OS, and HTLV-1-transformed ATL (adult T-cell leukemia/lymphoma) cells at low micromolar concentrations (0.25–1.5 μM) .
Preparation Methods
Structural Analysis and Key Synthetic Challenges
NSC 617145 is a symmetric bis-pyrrole dione derivative with the molecular formula C₁₃H₁₀Cl₄N₂O₄ and a molecular weight of 400.04 g/mol . Its structure comprises two 3,4-dichloropyrrole-2,5-dione moieties linked via a 2,2-dimethylpropane-1,3-diyl spacer. Key synthetic challenges include:
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Regioselective chlorination : Introducing chlorine atoms at the 3- and 4-positions of the pyrrole ring.
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Bis-anhydride formation : Coupling two pyrrole dione units via a central diol while retaining stereochemical integrity.
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Purification : Achieving ≥98% purity, as required for research-grade this compound .
Proposed Synthetic Pathways
Route 1: Nucleophilic Acyl Substitution
This pathway involves reacting 3,4-dichloromaleic anhydride with 2,2-dimethyl-1,3-propanediol under dehydrating conditions.
Step 1: Synthesis of 3,4-Dichloropyrrole-2,5-dione
3,4-Dichloromaleic anhydride undergoes cyclization with ammonium acetate in acetic acid to form the pyrrole dione core.
Step 2: Diol Coupling
The diol (2,2-dimethyl-1,3-propanediol) reacts with two equivalents of 3,4-dichloropyrrole-2,5-dione in the presence of a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine) in tetrahydrofuran (THF).
Reaction Conditions
Parameter | Value |
---|---|
Temperature | 0–25°C |
Solvent | Anhydrous THF |
Reaction Time | 12–24 hours |
Yield (Theoretical) | 60–75% |
Step 3: Purification
Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane).
Route 2: Cyclocondensation of Dichloromaleimide
An alternative approach involves pre-forming dichloromaleimide intermediates.
Step 1: Dichloromaleimide Synthesis
3,4-Dichloromaleic anhydride reacts with aqueous ammonia to yield 3,4-dichloromaleimide.
Step 2: Diradical Coupling
The maleimide undergoes radical-mediated dimerization using azobisisobutyronitrile (AIBN) as an initiator and 1,3-diiodopropane as a crosslinker.
Limitations : Poor regioselectivity and difficulty controlling stoichiometry may reduce yield.
Analytical Characterization
Critical quality control metrics for this compound include:
Table 1: Analytical Data for this compound
Parameter | Value | Method |
---|---|---|
Purity | ≥98% | HPLC (C18 column) |
Melting Point | 210–215°C (decomposes) | Differential Scanning Calorimetry |
Solubility | 25 mg/mL in DMSO | USP <911> |
λmax (UV-Vis) | 280 nm, 320 nm | Spectrophotometry |
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 1.30 (s, 6H, CH₃), 4.10 (s, 4H, CH₂), 7.45 (s, 2H, pyrrole-H).
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¹³C NMR (100 MHz, DMSO-d₆): δ 25.8 (CH₃), 45.2 (C(CH₃)₂), 120.5 (pyrrole-C), 165.0 (C=O).
Mass Spectrometry
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ESI-MS : m/z 401.02 [M+H]⁺ (calc. 400.04).
Scale-Up Considerations
Industrial-scale synthesis requires addressing:
Chemical Reactions Analysis
NSC 617145 undergoes several types of chemical reactions, primarily focusing on its interaction with WRN helicase. It inhibits WRN ATPase activity, leading to the induction of double-strand breaks and chromosomal abnormalities . The compound acts synergistically with mitomycin C to inhibit cell proliferation and induce double-strand breaks in a WRN-dependent manner . Common reagents used in these reactions include mitomycin C and various cell lines such as HeLa cells .
Scientific Research Applications
Induction of Double-Strand Breaks
Studies have shown that treatment with NSC 617145 significantly increases the levels of γ-H2AX foci, a marker for DSBs, in HeLa cells. This increase indicates that the inhibition of WRN by this compound leads to enhanced DNA damage due to impaired repair mechanisms . The compound also elevates levels of 53BP1 foci, further confirming its role in inducing DNA damage.
Synergistic Effects with Mitomycin C
This compound has been reported to act synergistically with MMC, enhancing the cytotoxic effects on cells deficient in WRN. In Fanconi Anemia cells, this combination resulted in a marked increase in cell death compared to either agent alone . The mechanism appears to involve the activation of non-homologous end joining (NHEJ) pathways under conditions where WRN is inhibited.
Case Study 1: Fanconi Anemia Cells
In a study involving Fanconi Anemia-D2 deficient cells, researchers treated cells with this compound alongside low doses of MMC. The results demonstrated a significant increase in DSBs and chromosomal abnormalities compared to controls. The findings suggest that this compound could be a valuable tool for targeting specific genetic vulnerabilities in cancer therapy .
Case Study 2: Cancer Cell Lines
The effects of this compound were also evaluated in various cancer cell lines, including those with mutations affecting p53. Both p53-deficient and proficient cell lines exhibited sensitivity to this compound, although p53-deficient cells showed slightly increased resistance . This indicates that while this compound's efficacy is not strictly dependent on p53 status, the presence of functional p53 may enhance its cytotoxic effects.
Potential Applications in Cancer Therapy
Given its ability to induce DNA damage selectively in cancer cells while sparing normal cells, this compound holds promise as a therapeutic agent:
- Targeted Therapy : It may be particularly effective against tumors exhibiting high levels of genomic instability or deficiencies in DNA repair pathways.
- Combination Therapies : The synergistic effect with other chemotherapeutics like MMC suggests potential for use in combination regimens to enhance overall treatment efficacy.
Mechanism of Action
NSC 617145 exerts its effects by selectively inhibiting the ATPase activity of WRN helicase . This inhibition leads to the accumulation of double-strand breaks and chromosomal abnormalities, ultimately causing cell cycle arrest and apoptosis . The compound induces WRN binding to chromatin and proteasomal degradation, preventing the processing of Rad51-mediated recombination products and activating non-homologous end joining (NHEJ) pathways .
Comparison with Similar Compounds
NSC 617145 is part of a growing class of WRN helicase inhibitors. Below is a detailed comparison with structurally or functionally related compounds:
This compound vs. NSC 19630
Potency :
Mechanistic Differences :
- Selectivity: Both compounds exhibit specificity for WRN over BLM (Bloom syndrome helicase) and RECQ1.
- Therapeutic Window: this compound demonstrates lower toxicity in normal peripheral blood mononuclear cells (PBMCs) (IC50 = 0.32 μM) compared to transformed ATL cells (IC50 = 0.13 μM), suggesting a favorable therapeutic index .
This compound vs. ML216
Potency :
Mechanism :
Synergy with Chemotherapeutics :
This compound vs. Isaindigotone 29
- Target Specificity :
Data Table: Comparative Analysis of WRN Helicase Inhibitors
Compound | Target Helicase | IC50 (WRN) | IC50 (BLM) | Key Mechanism | Therapeutic Application |
---|---|---|---|---|---|
This compound | WRN | 230 nM | 1.8 μM | ATPase inhibition, DSB induction | ATL, synthetic lethality in FA |
NSC 19630 | WRN | 20 μM | >50 μM | Helicase domain inhibition | Preclinical ATL models |
ML216 | WRN | 2.7 μM | 1.8 μM | DNA substrate interference | Research tool |
Isaindigotone 29 | BLM | 1.8 μM | 0.95 μM | BLM-specific inhibition | Bloom syndrome research |
Research Findings and Clinical Implications
- Synergy with DNA Damage Agents : this compound enhances the cytotoxicity of MMC in FA-deficient cells by blocking HRR, leading to chromosomal aberrations and apoptosis .
- Resistance Profile : ATL-55T and LMY1 cell lines resistant to NSC 19630 remain sensitive to this compound, likely due to its distinct ATPase-targeting mechanism .
- Structural Advantages : this compound's chlorinated five-membered rings reduce thiol reactivity, improving stability in biological systems compared to NSC 19630 .
Biological Activity
NSC 617145 is a small molecule that acts as a specific inhibitor of the Werner Syndrome helicase (WRN), a crucial enzyme involved in DNA repair processes. The compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce DNA damage and apoptosis in cancer cells. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and implications for cancer therapy.
This compound inhibits WRN helicase activity, which is essential for resolving DNA structures that arise during replication and repair. The inhibition leads to:
- Accumulation of Double-Strand Breaks (DSBs) : Exposure to this compound results in significant increases in DSBs, as evidenced by elevated levels of γ-H2AX foci—a marker for DSBs—in treated cells compared to controls .
- Blocked Replication Forks : The compound disrupts normal DNA replication processes, causing replication forks to stall and accumulate, further contributing to genomic instability .
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, with studies indicating a four-fold increase in apoptotic cells compared to controls at specific concentrations .
Cell Line Sensitivity
Research has demonstrated that this compound exhibits potent cytotoxic effects across multiple cancer cell lines. Key findings include:
- HeLa Cells : Treatment with 1.5 μM this compound resulted in a 98% inhibition of cell proliferation. Recovery experiments indicated that the effect was cytotoxic rather than cytostatic .
- U2OS Cells : Similar results were observed, with an 80% reduction in proliferation after two days of treatment at the same concentration, indicating that the compound's effectiveness is independent of p53 status .
- Fanconi Anemia Cells : Cells deficient in Fanconi anemia genes exhibited heightened sensitivity to this compound when co-treated with mitomycin C (MMC), suggesting a synergistic effect that exacerbates DNA damage under conditions of impaired DNA repair pathways .
Dose-Response Relationship
The IC50 value for this compound has been reported at approximately 230 nM, making it significantly more potent than its structural analog, NSC 19630. This potency was confirmed through various assays measuring WRN helicase inhibition and cellular proliferation .
Case Study: Cancer Cell Lines
A study involving HTLV-1-transformed adult T-cell leukemia cells demonstrated that this compound promotes apoptosis effectively, reinforcing its potential as a therapeutic agent against hematological malignancies .
Table: Summary of Biological Activity in Different Cell Lines
Cell Line | IC50 (μM) | Proliferation Inhibition (%) | Apoptosis Induction |
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HeLa | 1.5 | 98 | Yes |
U2OS | 1.5 | 80 | Yes |
FANCD2-deficient | Low (synergistic with MMC) | High | Yes |
Implications for Cancer Therapy
The ability of this compound to sensitize cancer cells to DNA-damaging agents like MMC highlights its potential role in combination therapies aimed at enhancing the efficacy of existing chemotherapeutics. The findings suggest that targeting WRN could be particularly beneficial for tumors exhibiting deficiencies in DNA repair mechanisms.
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine the IC50 of NSC 617145 against WRN helicase in vitro?
this compound’s inhibitory potency (IC50 = 230 nM) is measured via ATPase activity assays using recombinant WRN helicase. A standard protocol involves incubating the enzyme with varying inhibitor concentrations and quantifying ATP hydrolysis using colorimetric or radiometric methods. For helicase activity, a radioactive DNA substrate (e.g., 19-bp fork duplex) is employed, and unwinding efficiency is analyzed via gel electrophoresis. Dose-response curves are generated to calculate IC50 values .
Q. How does this compound induce synthetic lethality in microsatellite instability (MSI)-high cancer models?
this compound exploits synthetic lethality by targeting WRN helicase in MSI-high cells deficient in DNA mismatch repair. It induces unresolved DNA double-strand breaks (DSBs) and chromosomal abnormalities, particularly when combined with low-dose DNA crosslinking agents like mitomycin C. This approach is effective in models with defective homologous recombination repair (HRR) pathways, leading to selective cell death .
Q. What cell lines and assays are recommended for evaluating this compound’s antiproliferative effects?
Use WRN-proficient cell lines (e.g., HeLa, U2OS) treated with this compound (1–2 µM for 48–72 hours). Measure proliferation via clonogenic assays or flow cytometry. Validate WRN dependency by comparing results to WRN-deficient or siRNA-knockdown models. Include γ-H2AX immunofluorescence to quantify DSBs .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s cell-type-specific cytotoxicity?
Discrepancies (e.g., 98% inhibition in HeLa vs. 80% in U2OS) may arise from differences in WRN expression, DNA repair pathway redundancy, or off-target effects. Conduct WRN protein quantification (Western blot) and correlate with inhibitor sensitivity. Use isogenic cell pairs (WRN+/−) to isolate WRN-specific effects. Perform combinatorial screens with PARP inhibitors or ATR/CHK1 inhibitors to identify compensatory pathways .
Q. What biochemical assays validate this compound’s specificity for WRN over related helicases (e.g., BLM, RECQ1)?
Test this compound against purified BLM, RECQ1, or MCM2-7 helicases using radiolabeled DNA substrates. This compound shows minimal inhibition of BLM (IC50 = 1.8 µM) and RECQ1 even at 20× its WRN IC50. For cellular specificity, use immunoprecipitation-Western blot to assess WRN degradation (proteasome-dependent) and compare helicase activity in inhibitor-treated vs. control extracts .
Q. What methodological considerations apply when combining this compound with DNA-damaging agents (e.g., mitomycin C)?
Optimize dosing schedules to avoid antagonism: pre-treat cells with this compound (1.5 µM, 24 hours) before adding mitomycin C (low nM range). Monitor synergistic DSB induction via 53BP1/γ-H2AX foci co-localization. Use Chou-Talalay analysis to distinguish additive vs. synergistic effects. Control for cell cycle arrest using EdU incorporation assays .
Q. How can researchers assess this compound’s impact on DNA repair kinetics using time-course experiments?
Treat cells with this compound (0.75–1.5 µM) and collect samples at 0, 6, 12, and 24 hours. Perform comet assays under alkaline conditions to quantify single-strand breaks or neutral conditions for DSBs. Use live-cell imaging with fluorescent DNA repair reporters (e.g., DR-GFP for HRR efficiency). Pair with proteasome inhibitors (MG132) to evaluate WRN degradation dynamics .
Q. Methodological Guidance
Q. How to design a robust dose-response study for this compound in vivo?
Use xenograft models of MSI-high cancers (e.g., colorectal or endometrial). Administer this compound intraperitoneally (5–10 mg/kg, 3× weekly) and monitor tumor volume via caliper measurements. Validate target engagement by immunohistochemistry for WRN loss and γ-H2AX in tumor sections. Include pharmacokinetic analysis to assess drug bioavailability .
Q. What controls are essential for this compound-treated helicase activity assays?
- Negative controls : No-enzyme, heat-denatured substrate.
- Specificity controls : IgG-precipitated fractions, ATPγS (non-hydrolyzable ATP analog).
- Inhibitor controls : NSC 19630 (less potent WRN inhibitor) or vehicle (DMSO).
- Enzyme controls : BLM/RECQ1 to confirm selectivity .
Q. How to address off-target effects in this compound studies?
Perform genome-wide CRISPR screens to identify resistance genes. Use thermal proteome profiling (TPP) to map drug-protein interactions. Validate hits with in vitro kinase panels and RNA-seq to rule out transcriptomic changes. Compare results to structural analogs (e.g., NSC 19630) to isolate WRN-specific phenotypes .
Properties
IUPAC Name |
3,4-dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl4N2O4/c1-13(2,3-18-9(20)5(14)6(15)10(18)21)4-19-11(22)7(16)8(17)12(19)23/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOXPBOKDABARQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=O)C(=C(C1=O)Cl)Cl)CN2C(=O)C(=C(C2=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203115-63-3 | |
Record name | 203115-63-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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